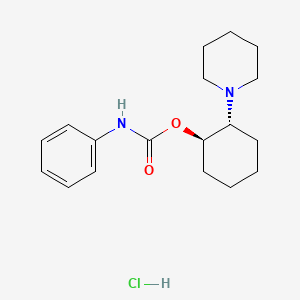
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group, a piperidine ring, and a cyclohexyl ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- typically involves the reaction of phenyl isocyanate with 2-(1-piperidinyl)cyclohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to achieve high yield and purity. The reaction conditions are optimized to ensure efficient production while minimizing the formation of by-products.
化学反应分析
Types of Reactions
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate derivatives, while reduction can produce cyclohexyl amines.
科学研究应用
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Carbamic acid, phenyl ester: A simpler analog with similar functional groups.
2-(1-Piperidinyl)cyclohexanol: Shares the piperidine and cyclohexyl moieties.
Phenyl isocyanate: A precursor used in the synthesis of the compound.
Uniqueness
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.
属性
CAS 编号 |
38198-28-6 |
|---|---|
分子式 |
C18H27ClN2O2 |
分子量 |
338.9 g/mol |
IUPAC 名称 |
[(1R,2R)-2-piperidin-1-ylcyclohexyl] N-phenylcarbamate;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c21-18(19-15-9-3-1-4-10-15)22-17-12-6-5-11-16(17)20-13-7-2-8-14-20;/h1,3-4,9-10,16-17H,2,5-8,11-14H2,(H,19,21);1H/t16-,17-;/m1./s1 |
InChI 键 |
DZNIIVHBSXUVDJ-GBNZRNLASA-N |
手性 SMILES |
C1CCN(CC1)[C@@H]2CCCC[C@H]2OC(=O)NC3=CC=CC=C3.Cl |
规范 SMILES |
C1CCN(CC1)C2CCCCC2OC(=O)NC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





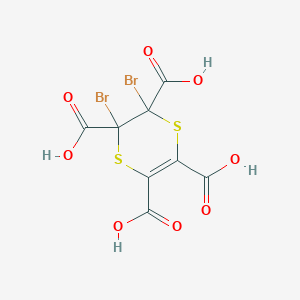

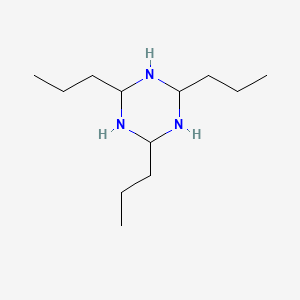


![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
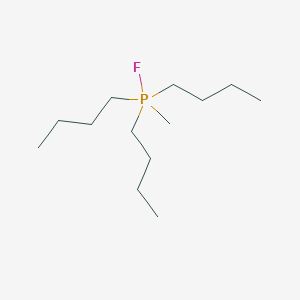
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
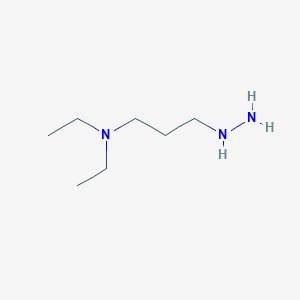
![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)
